molecular formula C16H19NO5 B5601479 METHYL 1-[4-(ACETYLOXY)BENZOYL]PIPERIDINE-4-CARBOXYLATE

METHYL 1-[4-(ACETYLOXY)BENZOYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5601479
M. Wt: 305.32 g/mol
InChI Key: XTEHZAIVBBLORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 1-[4-(ACETYLOXY)BENZOYL]PIPERIDINE-4-CARBOXYLATE is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate is 305.12632271 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibitors

  • Piperidine derivatives, including those related to methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate, have been studied for their anti-acetylcholinesterase (anti-AChE) activity. These compounds are of interest due to their potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors can help increase acetylcholine levels, potentially improving cognitive functions. For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-AChE activity, suggesting their potential utility as therapeutic agents against dementia (Sugimoto et al., 1990).

Antioxidant and Antimicrobial Activities

  • Novel piperidine derivatives, including those structurally related to methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate, have been synthesized and evaluated for their biological activities. Some of these compounds have demonstrated promising antioxidant and antimicrobial properties, indicating their potential in pharmaceutical and biomedical applications. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been found to exhibit significant antioxidant and antimicrobial activities, highlighting the versatility of piperidine derivatives in developing new therapeutic agents (Harini et al., 2014).

Chemical Synthesis and Reactivity

  • Research into the synthesis and reactivity of compounds related to methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate contributes to the broader understanding of chemical properties and potential applications of piperidine derivatives. For example, studies on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors have provided insights into the design of more potent and selective therapeutic agents (Sugimoto et al., 1992).

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity .

Properties

IUPAC Name

methyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-11(18)22-14-5-3-12(4-6-14)15(19)17-9-7-13(8-10-17)16(20)21-2/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHZAIVBBLORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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